Welcome to the BenchChem Online Store!
molecular formula C35H38N2O B8545646 N-{[4-Phenyl-1-(3,3,3-triphenylpropyl)piperidin-4-yl]methyl}acetamide CAS No. 65919-81-5

N-{[4-Phenyl-1-(3,3,3-triphenylpropyl)piperidin-4-yl]methyl}acetamide

Cat. No. B8545646
M. Wt: 502.7 g/mol
InChI Key: QJVBLRDJXFZHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04069223

Procedure details

A mixture of 1 part of 4-aminomethyl-4-phenyl-1-(3,3,3-triphenylpropyl)piperidine dihydrochloride, 1 part by volume of acetic anhydride, 1 part of potassium carbonate, 10 parts by volume of water and 10 parts by volume of methylene chloride is stirred at room temperature for about 4 hours. The organic and aqueous layers are separated, the aqueous layer washed with methylene chloride and the methylene chloride fraction combined with the organic layer. The combined organic fraction is dried over potassium carbonate, the solvent evaporated and the residual colorless amorphous solid crystallized from a mixture of n-hexane and ether to afford N-([4-phenyl-1-(3,3,3-triphenylpropyl)piperidine-4-yl]methyl)acetamide melting at about 154-167° C. This compound is represented by the following structural formula ##STR14##
Name
4-aminomethyl-4-phenyl-1-(3,3,3-triphenylpropyl)piperidine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][C:5]1([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH2:10][CH2:9][N:8]([CH2:11][CH2:12][C:13]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:7][CH2:6]1.[C:38](OC(=O)C)(=[O:40])[CH3:39].C(=O)([O-])[O-].[K+].[K+].O>C(Cl)Cl>[C:32]1([C:5]2([CH2:4][NH:3][C:38](=[O:40])[CH3:39])[CH2:6][CH2:7][N:8]([CH2:11][CH2:12][C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)([C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH2:9][CH2:10]2)[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
4-aminomethyl-4-phenyl-1-(3,3,3-triphenylpropyl)piperidine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NCC1(CCN(CC1)CCC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic and aqueous layers are separated
WASH
Type
WASH
Details
the aqueous layer washed with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fraction is dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the residual colorless amorphous solid crystallized from a mixture of n-hexane and ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCN(CC1)CCC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.